
3-(4-Chlorophenyl)-5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of thiazolidinone derivatives involves various chemical strategies aiming to introduce diverse functional groups that can modulate the compound's biological activity. For instance, Chandrappa et al. (2009) synthesized 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, demonstrating the versatility of thiazolidinone framework synthesis. These derivatives showed moderate to strong antiproliferative activity, underscoring the significance of substituent variation on biological outcomes (Chandrappa et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives reveals critical insights into their chemical reactivity and interaction with biological targets. Shanmugapriya et al. (2022) conducted a comprehensive investigation on the molecular structure, electronic properties, and vibrational spectra of a similar compound. Their findings emphasized the importance of molecular-orbital interactions and the role of electron-donating groups in defining the compound's chemical reactivity and potential biological activity (Shanmugapriya et al., 2022).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The reactions often involve cyclocondensation, Schiff base formation, and Michael addition, among others, enabling the synthesis of a wide range of compounds with potential biological activities. B'Bhatt and Sharma (2017) explored the synthesis of novel compounds through such reactions, highlighting the versatility and reactivity of the thiazolidinone framework (B'Bhatt & Sharma, 2017).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and development. For example, the crystal structure analysis conducted by Khelloul et al. (2016) on a thiazolidin-4-one derivative provided valuable information on the compound's stability and interactions, essential for understanding its pharmacokinetic properties (Khelloul et al., 2016).
Aplicaciones Científicas De Investigación
Ring Cleavage and Derivatives Synthesis
- A study by Omar et al. (2008) investigated the reactions of 3-aryl-2-thioxo-1,3-thiazolidin-4-ones with cyanide and cyanate ions, leading to ring cleavage and the formation of various derivatives. This study provides insights into the chemical behavior and potential applications of thiazolidinone derivatives in synthesis processes (Omar et al., 2008).
Antimicrobial Activity
- B'Bhatt and Sharma (2017) synthesized a series of derivatives of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one. These compounds displayed significant in vitro antibacterial and antifungal activities, suggesting potential for antimicrobial applications (B'Bhatt & Sharma, 2017).
Reactions with Nitrile Oxides
- Kandeel and Youssef (2001) explored the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, leading to the synthesis of diverse compounds. This research contributes to the understanding of the reactivity of thiazolidinone derivatives (Kandeel & Youssef, 2001).
Synthesis and Characterization
- El-Gaby et al. (2009) focused on the synthesis and characterization of novel 2-thioxo-4-thiazolidinones, demonstrating the diversity of chemical structures that can be achieved starting from thiazolidinone compounds (El-Gaby et al., 2009).
Linked Heterocyclic Compounds
- Reddy et al. (2010) synthesized linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one, which showed promising antimicrobial activity. This indicates the potential for developing new antimicrobial agents based on thiazolidinone derivatives (Reddy et al., 2010).
Synthesis of Pyrazolines Based Derivatives
- Patel et al. (2013) prepared pyrazolines based thiazolidin-4-one derivatives, exploring their potential for anticancer and HIV treatment applications (Patel et al., 2013).
Propiedades
IUPAC Name |
(5E)-3-(4-chlorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNOS2/c1-12(2)14-5-3-13(4-6-14)11-17-18(22)21(19(23)24-17)16-9-7-15(20)8-10-16/h3-12H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXMRZXBMBIGAW-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

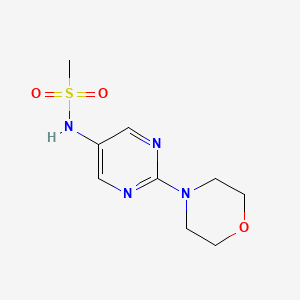

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)
![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)
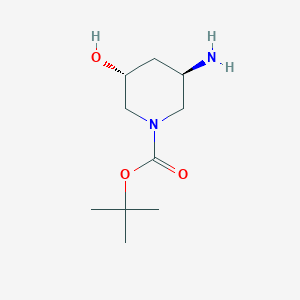
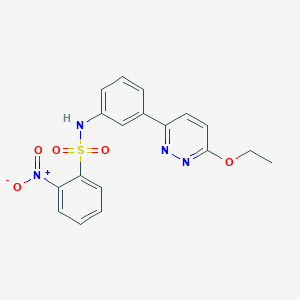
![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)
![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)
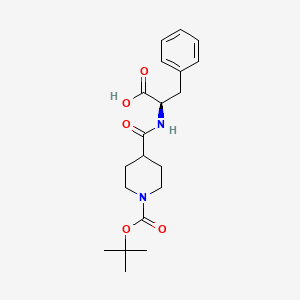
![2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol](/img/structure/B2498396.png)
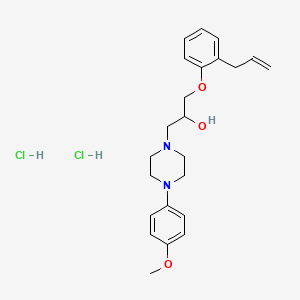

![2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2498400.png)